Bisindolylmaleimide XI hydrochloride

Description

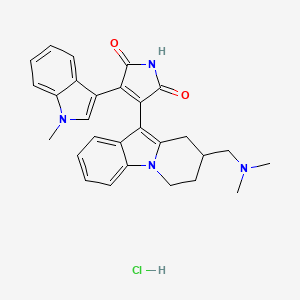

Structure

3D Structure of Parent

Properties

Molecular Formula |

C28H29ClN4O2 |

|---|---|

Molecular Weight |

489.0 g/mol |

IUPAC Name |

3-[8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride |

InChI |

InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H |

InChI Key |

HSPRASOZRZDELU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Bisindolylmaleimide XI Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide XI hydrochloride (also known as Ro 32-0432) is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC).[1][2][3][4] As a member of the bisindolylmaleimide class of compounds, it has become an invaluable tool for researchers investigating the myriad of cellular processes regulated by PKC. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory profile, its effects on key signaling pathways, and protocols for its use in relevant experimental settings.

Core Mechanism of Action: Protein Kinase C Inhibition

The primary mechanism of action of this compound is its potent and competitive inhibition of the ATP-binding site of Protein Kinase C isozymes.[5] This inhibition prevents the phosphorylation of downstream PKC substrates, thereby blocking the signaling cascades initiated by PKC activation.

Quantitative Inhibition Profile

This compound exhibits a high degree of selectivity for conventional PKC isoforms (cPKCs) over novel and atypical isoforms. The half-maximal inhibitory concentrations (IC50) against various kinases are summarized below.

| Kinase | IC50 (nM) | Reference(s) |

| PKCα | 9 | [1][2][4] |

| PKCβI | 28 | [1][2][4] |

| PKCβII | 31 | [4] |

| PKCγ | 37 | [4] |

| PKCε | 108 | [1][2][4] |

| GRK2 | 29,000 | [1] |

| GRK5 | 3,600 | [1] |

| GRK6 | 16,000 | [1] |

Impact on Cellular Signaling Pathways

By inhibiting PKC, this compound modulates several critical intracellular signaling pathways that regulate a wide array of cellular functions, including proliferation, differentiation, apoptosis, and immune responses.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation and differentiation. PKC can activate this pathway at multiple levels. This compound, by inhibiting PKC, can effectively attenuate the activation of the MAPK/ERK cascade.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling pathway for cell survival and proliferation. PKC can influence this pathway through various crosstalk mechanisms. Inhibition of PKC by this compound can lead to downstream modulation of Akt signaling.

Cellular Effects and Therapeutic Potential

The inhibitory action of this compound on PKC-mediated signaling pathways translates into significant cellular effects with potential therapeutic applications.

-

Immunosuppression: this compound prevents T-cell activation and proliferation with IC50 values ranging from 30-150 nM.[1][2] This effect is mediated by the inhibition of PKC-dependent signaling downstream of the T-cell receptor.

-

Cardioprotection and Enhanced Contractility: Inhibition of PKCα by Bisindolylmaleimide XI has been shown to enhance cardiac contractility and offer protection from heart failure.[1][2]

-

Anti-apoptotic Effects: In retinal progenitor cells, this compound has been observed to decrease the proportion of apoptotic cells.[4]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

In Vitro Protein Kinase C (PKC) Inhibition Assay

This protocol outlines a radiometric assay to determine the IC50 of this compound against a specific PKC isozyme.

Materials:

-

Recombinant human PKC isozyme (e.g., PKCα)

-

This compound

-

PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the inhibitor in the assay buffer.

-

In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, PKC isozyme, substrate, and the lipid cofactors (PS and DAG).

-

Add the various concentrations of this compound or DMSO (vehicle control) to the reaction tubes and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 15-30 minutes at 30°C.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by non-linear regression analysis.

T-Cell Proliferation Assay

This protocol describes a method to assess the effect of this compound on T-cell proliferation using a dye dilution assay.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

This compound

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies, or PHA)

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Flow cytometer

Procedure:

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Label the PBMCs with the cell proliferation dye according to the manufacturer's instructions.

-

Resuspend the labeled cells in complete RPMI medium.

-

Plate the cells in a 96-well plate.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

-

Add the T-cell activation stimuli to the appropriate wells. Include unstimulated and stimulated control wells.

-

Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD4, CD8) if desired.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the T-cell population and examining the dilution of the proliferation dye. Each peak of decreasing fluorescence intensity represents a cell division.

In Vitro Cardiac Myocyte Contractility Assay

This protocol provides a general framework for measuring the effect of this compound on the contractility of isolated cardiac myocytes.

Materials:

-

Isolated adult ventricular cardiac myocytes

-

This compound

-

Tyrode's solution

-

IonOptix or similar video-based edge detection system

-

Field stimulator

Procedure:

-

Isolate cardiac myocytes from an appropriate animal model (e.g., rat, mouse).

-

Allow the myocytes to adhere to laminin-coated coverslips.

-

Place the coverslip in a perfusion chamber on the stage of an inverted microscope equipped with a video-based edge detection system.

-

Perfuse the cells with Tyrode's solution at physiological temperature (37°C).

-

Pace the myocytes at a constant frequency (e.g., 1 Hz) using the field stimulator.

-

Record baseline contractile parameters, such as peak shortening, time-to-peak shortening, and time-to-90% relengthening.

-

Introduce this compound at the desired concentration into the perfusion solution.

-

Allow the compound to equilibrate with the cells for a sufficient period (e.g., 10-15 minutes).

-

Record the contractile parameters in the presence of the inhibitor.

-

Analyze the changes in contractile parameters to determine the effect of this compound.

Conclusion

This compound is a powerful research tool for dissecting the roles of Protein Kinase C in cellular signaling and physiology. Its high potency and selectivity for conventional PKC isozymes make it a valuable pharmacological agent for in vitro and in vivo studies. A thorough understanding of its mechanism of action and the application of detailed experimental protocols are essential for obtaining robust and reproducible data in the fields of cell biology, immunology, cardiology, and drug discovery.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the PKC Isoform Selectivity of Bisindolylmaleimide XI Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protein kinase C (PKC) isoform selectivity of the potent, cell-permeable inhibitor, Bisindolylmaleimide XI hydrochloride (also known as Ro 32-0432). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biochemical pathways and workflows to support research and development efforts in signal transduction and drug discovery.

Quantitative Selectivity Profile

This compound demonstrates a distinct selectivity profile among the PKC isoforms, with a notable preference for conventional, calcium-dependent isoforms over novel, calcium-independent ones.[1] It is a potent inhibitor of PKCα, PKCβI, PKCβII, and PKCγ, while showing reduced activity against PKCε.[2]

The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The data presented below has been aggregated from in vitro kinase assays.

| PKC Isoform | IC50 (nM) | Isoform Class | Selectivity Notes |

| PKCα | 9 | Conventional (cPKC) | Approximately 10-fold more selective for PKCα over PKCε.[1][3] |

| PKCβI | 28 | Conventional (cPKC) | Approximately 4-fold more selective for PKCβI over PKCε.[1][3] |

| PKCβII | 31 | Conventional (cPKC) | |

| PKCγ | 37 | Conventional (cPKC) | |

| PKCε | 108 | Novel (nPKC) | Serves as a benchmark for determining selectivity against Ca²⁺-independent isoforms.[2][3] |

Note: this compound also shows inhibitory activity against other kinases at higher concentrations, including G-protein-coupled receptor kinases GRK2 (IC50 = 29 µM), GRK5 (IC50 = 3.6 µM), and GRK6 (IC50 = 16 µM).[3]

Experimental Protocols: In Vitro Kinase Assay for PKC Isoform Selectivity

The determination of IC50 values for Bisindolylmaleimide XI against various PKC isoforms is typically performed using an in vitro kinase assay. The following protocol is a synthesized representation of standard methodologies described in the literature.

Objective: To measure the enzymatic activity of a purified PKC isoform in the presence of varying concentrations of an inhibitor to determine the IC50 value.

Materials:

-

Purified PKC isoenzymes (e.g., PKCα, PKCβI, PKCε)

-

Peptide substrate (e.g., a peptide resembling the PKCγ pseudosubstrate site with a serine replacing the alanine)[4]

-

This compound stock solution (dissolved in DMSO)

-

Assay Buffer: 20 mM HEPES (pH 7.5), 2 mM EDTA, 10 mM MgCl₂

-

Cofactors: 0.6 mM CaCl₂ (for conventional isoforms), 1.25 mg/ml phosphatidylserine, 1.25 ng/ml phorbol 12-myristate 13-acetate (PMA)

-

[γ-³²P]ATP (radiolabeled ATP)

-

P81 phosphocellulose paper

-

Wash Buffer: 75 mM orthophosphoric acid

-

Scintillation fluid and liquid scintillation counter

Procedure:

-

Preparation of Assay Mixtures: In a microcentrifuge tube, prepare the assay mixture containing the assay buffer, peptide substrate, and cofactors (phosphatidylserine and PMA). For conventional PKC isoforms (α, β, γ), include CaCl₂.

-

Inhibitor Dilution Series: Prepare a serial dilution of this compound at various concentrations. Include a vehicle control (DMSO) without the inhibitor.

-

Reaction Initiation: Add a standardized amount (e.g., 2.5 milli-units) of the purified PKC isoenzyme to the assay mixtures.[4] Immediately following, add the diluted inhibitor or vehicle control.

-

Phosphorylation Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.[4]

-

Incubation: Incubate the reaction tubes at 30°C for a defined period, typically 10 minutes.[4]

-

Reaction Termination: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The paper binds the phosphorylated peptide substrate while unbound [γ-³²P]ATP is washed away.[4]

-

Washing: Extensively wash the P81 papers in 75 mM orthophosphoric acid to remove any non-incorporated radioactivity.[4] Follow with an ethanol wash.[4]

-

Quantification: Dry the papers and measure the incorporated radioactivity using a liquid scintillation counter.[4]

-

Data Analysis: The radioactivity counts correspond to the kinase activity. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Visualizations: Workflows and Signaling Pathways

To better illustrate the experimental and biological context, the following diagrams have been generated using the Graphviz DOT language.

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Caption: Generalized PKC Signaling Pathways.

References

An In-Depth Technical Guide to Bisindolylmaleimide XI Hydrochloride's Inhibition of PKC Alpha

This guide provides a comprehensive overview of the inhibitory activity of Bisindolylmaleimide XI hydrochloride against Protein Kinase C alpha (PKCα), tailored for researchers, scientists, and drug development professionals. It includes quantitative inhibitory data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Inhibitory Potency

This compound, also known as Ro 32-0432, is a potent and selective inhibitor of Protein Kinase C (PKC). Its inhibitory concentration (IC50) has been determined for several PKC isoforms, demonstrating a notable selectivity for the conventional PKC isoforms.

Table 1: IC50 Values of this compound for PKC Isoforms

| PKC Isoform | IC50 (nM) | Selectivity Reference |

| PKCα | 9 | - |

| PKCβI | 28 | 3.1-fold vs. PKCα |

| PKCβII | 31 | 3.4-fold vs. PKCα |

| PKCγ | 37 | 4.1-fold vs. PKCα |

| PKCε | 108 | 12-fold vs. PKCα |

Data sourced from multiple suppliers and research articles.[1]

The data clearly indicates that this compound exhibits the highest potency against PKCα.[1] It is approximately 12-fold more selective for PKCα compared to the novel PKC isoform, PKCε.

Experimental Protocols: In Vitro PKC Alpha Inhibition Assay

The determination of IC50 values for PKC inhibitors like this compound typically involves an in vitro kinase assay. The following protocol is a synthesized methodology based on common practices for measuring PKC activity.

Objective: To determine the concentration of this compound required to inhibit 50% of PKCα activity in vitro.

Materials:

-

Recombinant human PKCα enzyme

-

This compound (Ro 32-0432)

-

Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., MARCKS)

-

[γ-32P]ATP (radiolabeled ATP)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 100 µM CaCl2

-

Lipid Activators: 31 µM Phosphatidylserine and 0.5 µM 1,2-sn-dioleylglycerol

-

Stop Solution: 75 mM Orthophosphoric acid

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare a serial dilution of this compound in DMSO, followed by a final dilution in the assay buffer to achieve the desired test concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Prepare the reaction mixture containing assay buffer, lipid activators, the PKCα substrate, and [γ-32P]ATP.

-

-

Kinase Reaction:

-

In a 96-well plate, add 20 µL of the serially diluted this compound or vehicle control (DMSO in assay buffer).

-

Add 20 µL of the reaction mixture to each well.

-

Initiate the kinase reaction by adding 10 µL of diluted recombinant PKCα enzyme to each well.

-

Incubate the plate at 30°C for 10-15 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

-

-

Stopping the Reaction and Quantification:

-

Terminate the reaction by spotting a 40 µL aliquot from each well onto P81 phosphocellulose paper.

-

Wash the P81 papers three to four times for 5-10 minutes each in a bath of 75 mM orthophosphoric acid to remove unincorporated [γ-32P]ATP.

-

Perform a final wash with ethanol to dry the papers.

-

Measure the incorporated radioactivity on each paper using a scintillation counter.

-

-

Data Analysis:

-

The counts per minute (CPM) obtained from the scintillation counter are proportional to the kinase activity.

-

Plot the percentage of PKCα inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Mandatory Visualizations

PKC Alpha Signaling Pathway

Protein Kinase C alpha (PKCα) is a key node in various signaling pathways that regulate fundamental cellular processes.[2][3] As a conventional PKC, its activation is dependent on calcium and diacylglycerol (DAG).[4]

Caption: Simplified PKCα activation and signaling pathway.

Experimental Workflow for IC50 Determination

The following diagram outlines the logical flow of the in vitro kinase assay used to determine the IC50 value of an inhibitor.

Caption: Workflow for in vitro PKCα inhibition assay.

References

The Role of Bisindolylmaleimide XI Hydrochloride in T-Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide XI hydrochloride, also known as Ro 31-8425, is a potent and selective inhibitor of Protein Kinase C (PKC).[1][2] This cell-permeable, reversible, and ATP-competitive compound has emerged as a critical tool for dissecting the intricate signaling pathways governing T-cell activation and function.[1][2] T-lymphocyte activation is a cornerstone of the adaptive immune response, and its dysregulation is implicated in various autoimmune diseases and cancer. Consequently, understanding the molecular mechanisms of T-cell activation and identifying potent inhibitors like Bisindolylmaleimide XI is of paramount importance for the development of novel immunomodulatory therapeutics. This technical guide provides an in-depth overview of the role of this compound in T-cell activation, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Mechanism of Action: Inhibition of Protein Kinase C

T-cell activation is initiated through the engagement of the T-cell receptor (TCR) and co-stimulatory molecules like CD28. This dual signaling cascade leads to the activation of phospholipase C-gamma 1 (PLC-γ1), which in turn generates the second messengers diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG is a critical activator of the PKC family of serine/threonine kinases.

Several PKC isoforms are expressed in T-cells, with PKCθ playing a particularly crucial role in TCR/CD28-mediated signaling.[3] Upon activation, PKCθ translocates to the immunological synapse, the interface between the T-cell and the antigen-presenting cell (APC). At the synapse, PKCθ orchestrates the activation of downstream signaling cascades that are essential for T-cell proliferation and cytokine production.

This compound exerts its inhibitory effect by competing with ATP for the binding site on the catalytic domain of PKC.[1][2] This prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the activation signal.

Quantitative Data Summary

The inhibitory activity of this compound against various PKC isoforms and its effect on T-cell function have been quantified in several studies. The following tables summarize the key data.

Table 1: Inhibitory Activity of Bisindolylmaleimide XI (Ro 31-8425) against PKC Isoforms

| PKC Isoform | IC50 (nM) |

| PKCα | 8 |

| PKCβI | 8 |

| PKCβII | 14 |

| PKCγ | 13 |

| PKCε | 39 |

| Rat Brain PKC (mixed isoforms) | 15[1][2] |

Table 2: Effect of Bisindolylmaleimide XI (Ro 31-8425) on T-Cell Function

| T-Cell Function | Cell Type | Stimulation | Method | Observed Effect | IC50 | Reference |

| Proliferation | Murine CD4+ T-cells | anti-CD3/CD28 | CFSE dilution | Dose-dependent inhibition | Not explicitly stated | [4] |

| IL-2 Production | Human Jurkat T-cells | Not specified | Not specified | Inhibition of IL-2 gene expression | Not specified | [5] |

Signaling Pathways

The signaling cascade initiated by TCR and CD28 engagement leading to T-cell activation and the point of intervention by Bisindolylmaleimide XI are illustrated in the following diagram.

Caption: T-cell activation signaling pathway and inhibition by Bisindolylmaleimide XI.

Experimental Protocols

T-Cell Proliferation Assay using CFSE

This protocol is adapted from a study investigating the immunosuppressive effects of Ro 31-8425.[4]

1. Cell Preparation:

-

Isolate splenocytes from naive wild-type C57BL/6 mice.

-

Prepare a single-cell suspension.

2. CFSE Labeling:

-

Resuspend splenocytes at a concentration of 1 x 10^7 cells/mL in PBS.

-

Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM.

-

Incubate for 10 minutes at 37°C.

-

Quench the labeling reaction by adding 5 volumes of ice-cold RPMI 1640 medium supplemented with 10% FBS.

-

Wash the cells twice with complete RPMI medium.

3. T-Cell Stimulation and Treatment:

-

Plate CFSE-labeled splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.

-

For polyclonal T-cell stimulation, coat the wells with anti-CD3 antibody (clone 17A2, 4 µg/mL).

-

Add soluble anti-CD28 antibody (clone PV-1, 2 µg/mL) to the culture medium.

-

Add this compound (Ro 31-8425) at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

4. Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

5. Flow Cytometry Analysis:

-

Harvest the cells and stain with fluorescently labeled antibodies against CD4 (or other T-cell markers of interest).

-

Acquire data on a flow cytometer.

-

Analyze the CFSE fluorescence intensity of the CD4+ T-cell population. Proliferation is indicated by the sequential halving of CFSE fluorescence in daughter cells.

Measurement of IL-2 Production by ELISA

This is a general protocol for measuring IL-2 in cell culture supernatants.

1. T-Cell Culture and Stimulation:

-

Culture primary T-cells or a T-cell line (e.g., Jurkat) in complete RPMI medium.

-

Stimulate the cells with anti-CD3/CD28 antibodies or PMA/ionomycin in the presence of varying concentrations of this compound.

2. Supernatant Collection:

-

After 24-48 hours of incubation, centrifuge the cell cultures to pellet the cells.

-

Carefully collect the supernatant, avoiding disturbance of the cell pellet.

3. ELISA Procedure:

-

Use a commercially available Human IL-2 ELISA kit and follow the manufacturer's instructions.[6][7][8]

-

Briefly, this involves adding the collected supernatants and IL-2 standards to a microplate pre-coated with an anti-human IL-2 capture antibody.

-

After incubation and washing steps, a biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.

-

A substrate solution is then added, and the color development is stopped.

-

The absorbance is measured at 450 nm using a microplate reader.

4. Data Analysis:

-

Generate a standard curve using the absorbance values of the IL-2 standards.

-

Determine the concentration of IL-2 in the experimental samples by interpolating their absorbance values on the standard curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the impact of Bisindolylmaleimide XI on T-cell activation.

Caption: Experimental workflow for T-cell activation and inhibition studies.

Conclusion

This compound (Ro 31-8425) is a valuable pharmacological tool for investigating the role of PKC in T-cell activation. Its ability to potently and selectively inhibit PKC allows for the detailed study of the downstream consequences of blocking this critical signaling node. As demonstrated, this inhibition leads to a suppression of T-cell proliferation and cytokine production, highlighting the therapeutic potential of targeting the PKC pathway in immune-mediated disorders. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of immunology and seeking to further elucidate the complexities of T-cell signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ora.ox.ac.uk [ora.ox.ac.uk]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. Protein kinase C is not a downstream effector of p21ras in activated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. raybiotech.com [raybiotech.com]

- 7. stemcell.com [stemcell.com]

- 8. cdn.stemcell.com [cdn.stemcell.com]

Unlocking Cardiac Potential: A Technical Guide to Bisindolylmaleimide XI Hydrochloride's Effects on Cardiac Contractility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms and functional effects of Bisindolylmaleimide XI hydrochloride, a potent and selective inhibitor of Protein Kinase C (PKC), on cardiac contractility. This document provides a comprehensive overview of its mechanism of action, quantitative data on its inhibitory properties, detailed experimental protocols for studying its effects, and visualizations of the key signaling pathways involved.

Introduction: The Role of PKC in Cardiac Function

Protein Kinase C (PKC) is a family of serine/threonine kinases that play a pivotal role in cardiac signal transduction. Aberrant PKC activity is implicated in various cardiovascular diseases, including heart failure, where it can contribute to contractile dysfunction. This compound has emerged as a valuable pharmacological tool and potential therapeutic agent due to its ability to selectively inhibit specific PKC isoforms, thereby modulating cardiac contractility.

Mechanism of Action: Selective PKC Inhibition

This compound exerts its effects by competitively inhibiting the ATP-binding site of PKC isoforms. It displays notable selectivity for the conventional PKC isoforms, particularly PKCα and PKCβI, over the novel PKCε. This selectivity is crucial for its targeted effects on cardiac muscle.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against key PKC isoforms and other kinases is summarized in the table below.

| Target Kinase | IC50 (nM) | Reference |

| PKCα | 9 | [1] |

| PKCβI | 28 | [1] |

| PKCε | 108 | [1] |

| GRK2 | 29,000 | [1] |

| GRK5 | 3,600 | [1] |

| GRK6 | 16,000 | [1] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

This data highlights the compound's high affinity for PKCα and PKCβI, isoforms known to be key regulators of cardiac contractility. By inhibiting these kinases, this compound is reported to enhance cardiac contractility and provide protection against heart failure[1].

Signaling Pathways in Cardiac Contractility

The following diagram illustrates the signaling pathway through which PKCα negatively regulates cardiac contractility and how its inhibition by this compound can lead to an increase in contractile force.

Off-Target Considerations

It is important for researchers to be aware that bisindolylmaleimide-based inhibitors can have off-target effects. For instance, some members of this class have been shown to inhibit other kinases, such as p90 ribosomal S6 kinase (p90RSK), and may also directly affect ion channels, such as L-type Ca²⁺ channels, independent of their PKC inhibitory activity[2][3].

Experimental Protocols

To aid in the design of future studies, this section provides detailed methodologies for key experiments to assess the effects of this compound on cardiac contractility.

Isolation of Adult Rat Ventricular Myocytes (ARVMs)

This protocol is adapted from methodologies frequently cited in cardiac research.

Materials:

-

Male Wistar rats (200-250 g)

-

Langendorff perfusion system

-

Collagenase type II

-

Perfusion buffer (e.g., Krebs-Henseleit buffer)

-

Stop buffer (containing fetal bovine serum)

Procedure:

-

Anesthetize the rat and perform a thoracotomy to excise the heart.

-

Cannulate the aorta and mount the heart on the Langendorff apparatus.

-

Perfuse with calcium-free buffer to wash out the blood, followed by perfusion with a buffer containing collagenase to digest the extracellular matrix.

-

Once the heart is flaccid, remove it from the apparatus, and gently tease apart the ventricular tissue in a stop buffer.

-

Filter the cell suspension to remove large debris and allow the myocytes to settle by gravity.

-

Gradually reintroduce calcium to the cell suspension.

-

The resulting rod-shaped, calcium-tolerant myocytes are ready for contractility studies.

Measurement of Cardiomyocyte Contractility

Equipment:

-

Inverted microscope with a video-edge detection system

-

IonOptix or similar contractility measurement system

-

Field stimulator

Procedure:

-

Plate the isolated ARVMs on laminin-coated coverslips and allow them to adhere.

-

Mount the coverslip on the stage of the microscope in a perfusion chamber containing a physiological buffer (e.g., Tyrode's solution).

-

Pace the myocytes using the field stimulator at a physiological frequency (e.g., 1 Hz).

-

Record baseline contractile parameters, including:

-

Peak shortening (% of resting cell length)

-

Time-to-peak shortening (TPS)

-

Time-to-90% relengthening (TR90)

-

Maximal velocity of shortening (+dL/dt) and relengthening (-dL/dt)

-

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the compound in the perfusion buffer to generate a dose-response curve (e.g., 1 nM to 10 µM).

-

Perfuse the cells with increasing concentrations of this compound, allowing for a stabilization period at each concentration before recording the contractile parameters.

-

Analyze the data to determine the effect of the compound on cardiomyocyte contractility.

In Vitro Kinase Assay

Purpose: To confirm the inhibitory activity of this compound on specific PKC isoforms.

Materials:

-

Recombinant human PKC isoforms (e.g., PKCα, PKCβI, PKCε)

-

Substrate peptide (e.g., MARCKS protein)

-

[γ-³²P]ATP

-

Kinase reaction buffer

-

This compound

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, the specific PKC isoform, and the substrate peptide.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Allow the reaction to proceed for a defined period at an optimal temperature (e.g., 30°C).

-

Stop the reaction and spot the mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration and determine the IC50 value.

Summary and Future Directions

This compound is a valuable research tool for elucidating the role of PKC in cardiac function. Its selectivity for PKCα and PKCβI, coupled with its demonstrated ability to enhance cardiac contractility, makes it a compound of interest for the development of novel heart failure therapies.

Future research should focus on in vivo studies to confirm its efficacy and safety in animal models of heart failure. Furthermore, a detailed investigation into its potential off-target effects at therapeutic concentrations is warranted to fully understand its pharmacological profile. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound in cardiovascular disease.

References

- 1. Computational Analysis of Cardiac Contractile Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specificity of action of bisindolylmaleimide protein kinase C inhibitors: do they inhibit the 70kDa ribosomal S6 kinase in cardiac myocytes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recently Approved and Under Investigation Drugs for Treating Patients with Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Structure and Activity of Bisindolylmaleimide XI Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and key experimental methodologies associated with Bisindolylmaleimide XI hydrochloride. This potent and selective inhibitor of Protein Kinase C (PKC) serves as a critical tool in cellular signaling research and presents a person of interest for therapeutic development.

Core Chemical and Physical Properties

This compound is a synthetic, cell-permeable small molecule. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₉ClN₄O₂ | [1] |

| Molecular Weight | 489.0 g/mol | [1][2] |

| CAS Number | 151342-35-7 | [1] |

| Purity | >98% | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO | [1][2] |

Mechanism of Action and Biological Activity

This compound is a potent and selective inhibitor of Protein Kinase C (PKC) isoforms. It exhibits competitive inhibition at the ATP-binding site of the kinase domain. The inhibitory activity of this compound against various kinases is detailed in the following table.

| Target Kinase | IC₅₀ (nM) | Reference |

| PKCα | 9 | [1] |

| PKCβI | 28 | [1] |

| PKCβII | 31 | [3] |

| PKCγ | 37 | [3] |

| PKCε | 108 | [1] |

| GRK2 | 29,000 | [1] |

| GRK5 | 3,600 | [1] |

| GRK6 | 16,000 | [1] |

The selective inhibition of specific PKC isoforms by this compound has been shown to modulate key cellular processes, including T-cell activation and cardiac contractility.

Key Experimental Protocols

This section details the methodologies for assessing the biological activity of this compound.

In Vitro Protein Kinase C (PKC) Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against purified PKC isoforms.

Materials:

-

Purified recombinant PKC isoforms (α, βI, βII, γ, ε)

-

This compound

-

Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT

-

Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate

-

[γ-³²P]ATP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, the specific PKC isoform, and the substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 15-30 minutes at 30°C.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value by non-linear regression analysis.

T-Cell Proliferation Assay

This protocol describes the method to evaluate the effect of this compound on T-cell proliferation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

-

This compound

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

T-cell mitogen (e.g., phytohemagglutinin (PHA)) or anti-CD3/CD28 antibodies

-

Cell proliferation reagent (e.g., [³H]-thymidine or a fluorescent dye like CFSE)

-

Scintillation counter or flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood or culture the T-cell line.

-

Plate the cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

-

Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with a T-cell mitogen or anti-CD3/CD28 antibodies.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

For [³H]-thymidine incorporation, pulse the cells with 1 µCi of [³H]-thymidine for the final 18 hours of incubation. Harvest the cells onto a filter mat and measure radioactivity using a scintillation counter.

-

For CFSE-based proliferation analysis, stain the cells with CFSE prior to stimulation. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry.

-

Determine the effect of the compound on T-cell proliferation by comparing treated samples to the vehicle control.

Cardiomyocyte Contractility Assay

This protocol details the measurement of cardiomyocyte contractility in the presence of this compound.

Materials:

-

Isolated primary adult ventricular cardiomyocytes or iPSC-derived cardiomyocytes

-

This compound

-

Tyrode's solution

-

IonOptix Myocyte Calcium and Contractility System or a similar video-based edge-detection system

-

Field stimulation electrodes

Procedure:

-

Isolate cardiomyocytes and allow them to adhere to laminin-coated coverslips.

-

Place the coverslip in a perfusion chamber on the stage of an inverted microscope equipped with the contractility measurement system.

-

Continuously perfuse the cells with Tyrode's solution at 37°C.

-

Pace the cardiomyocytes using field stimulation at a constant frequency (e.g., 1 Hz).

-

Record baseline contractile parameters, including peak shortening, time-to-peak shortening, and time-to-90% relaxation.

-

Introduce this compound at various concentrations into the perfusion solution.

-

Record the contractile parameters after stabilization of the drug effect.

-

Analyze the changes in contractility parameters to determine the effect of the compound.

Signaling Pathway Interactions

This compound's primary mechanism of action, the inhibition of PKC, has significant downstream consequences on major signaling pathways that regulate cell proliferation, survival, and differentiation.

Inhibition of the MAPK/ERK Signaling Pathway

PKC isoforms are known to activate the Raf-MEK-ERK cascade. By inhibiting PKC, this compound can attenuate the activation of this pathway.

Modulation of the PI3K/Akt Signaling Pathway

The interplay between PKC and the PI3K/Akt pathway is complex. PKC can influence this pathway at multiple levels. Inhibition of specific PKC isoforms by this compound can therefore modulate Akt signaling and its downstream effects on cell survival and proliferation.

Experimental Workflow for Assessing Pathway Inhibition

A typical workflow to investigate the impact of this compound on cellular signaling pathways is outlined below.

References

Bisindolylmaleimide XI Hydrochloride: An In-Depth Technical Guide to its Function as an ATP-Competitive Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisindolylmaleimide XI hydrochloride, also known as Ro 32-0432, is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC).[1][2] As a member of the bisindolylmaleimide class of compounds, it has been instrumental in elucidating the role of PKC in a multitude of cellular signaling pathways. This technical guide provides a comprehensive overview of this compound, with a focus on its mechanism as an ATP-competitive inhibitor. It includes a compilation of its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers in academia and industry engaged in kinase inhibitor research and drug development.

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical mediators in a vast array of cellular processes, including proliferation, differentiation, apoptosis, and cellular motility. The dysregulation of PKC signaling has been implicated in numerous diseases, most notably cancer and inflammatory disorders. Consequently, the development of specific PKC inhibitors is of significant interest for both therapeutic applications and as research tools to dissect PKC-dependent signaling cascades.

This compound is a highly selective inhibitor of conventional PKC isoforms.[1] Its mechanism of action is primarily through competitive inhibition at the ATP-binding site of the kinase domain.[3][4] This competitive nature allows for the specific and reversible inhibition of PKC activity, making it a superior tool for research compared to less specific kinase inhibitors. This guide will delve into the quantitative aspects of its inhibitory profile, provide detailed methodologies for its experimental use, and illustrate its impact on key signaling pathways.

Chemical and Physical Properties

| Property | Value |

| Synonyms | Ro 32-0432, Bisindolylmaleimide XI, HCl |

| Molecular Formula | C₂₈H₂₈N₄O₂ · HCl |

| Molecular Weight | 489.01 g/mol |

| CAS Number | 145333-02-4 |

| Appearance | Solid |

| Solubility | Soluble in DMSO and Methanol |

Quantitative Inhibitory Activity

This compound exhibits a high degree of selectivity for conventional PKC isoforms over novel and atypical isoforms. The following tables summarize the reported IC₅₀ values against a panel of kinases, highlighting its selectivity profile.

Table 1: Inhibitory Activity against Protein Kinase C (PKC) Isoforms

| Kinase Isoform | IC₅₀ (nM) |

| PKCα | 9[2] |

| PKCβI | 28[2] |

| PKCβII | 31[2] |

| PKCγ | 37[2] |

| PKCε | 108[2] |

Table 2: Inhibitory Activity against Other Kinases

| Kinase | IC₅₀ (µM) |

| G protein-coupled receptor kinase 2 (GRK2) | 29 |

| G protein-coupled receptor kinase 5 (GRK5) | 3.6 |

| G protein-coupled receptor kinase 6 (GRK6) | 16 |

Mechanism of Action: ATP-Competitive Inhibition

This compound functions as an ATP-competitive inhibitor.[3][4] This mode of action involves the inhibitor binding to the ATP-binding pocket of the kinase's catalytic domain, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate.

ATP-competitive inhibition of PKC by this compound.

Impact on Cellular Signaling Pathways

By inhibiting PKC, this compound can modulate downstream signaling pathways that are crucial for cell fate decisions.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade involved in cell proliferation and survival. PKC can act as an upstream activator of this pathway. Studies have shown that Ro 32-0432 can inhibit the phosphorylation of ERKs, indicating a blockade of this pathway.[5]

This compound blocks the MAPK/ERK signaling cascade.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling route for cell survival and growth. There is evidence to suggest that PKC can influence this pathway. The use of Ro-32-0432 has been shown to affect the phosphorylation of Akt, a key component of this pathway, in certain cellular contexts.[6]

This compound can indirectly affect the PI3K/Akt pathway.

Experimental Protocols

In Vitro ATP-Competitive Kinase Inhibition Assay

This protocol is a representative method to determine the IC₅₀ of this compound against a specific PKC isoform in an ATP-competitive manner.

Materials:

-

Purified recombinant PKC isoform

-

Specific peptide substrate for the PKC isoform

-

This compound stock solution (in DMSO)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

Phosphocellulose paper

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a microcentrifuge tube, combine the purified PKC isoform, its specific peptide substrate, and the diluted inhibitor.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration that is close to the Kₘ for the specific PKC isoform.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes) within the linear range of the assay.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated ³²P in the peptide substrate using a scintillation counter.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable software.

A representative workflow for determining kinase inhibition.

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a common method to assess the effect of this compound on the proliferation of a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a desired period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

This compound is a valuable pharmacological tool for the investigation of PKC-mediated signaling. Its potency, selectivity, and ATP-competitive mechanism of action make it a cornerstone in the study of cellular pathways regulated by this important kinase family. The data and protocols presented in this guide are intended to facilitate its effective use in both basic research and drug discovery endeavors. As our understanding of kinase signaling continues to evolve, the precise application of selective inhibitors like this compound will remain critical for dissecting complex biological processes and identifying novel therapeutic targets.

References

- 1. Ro 32-0432 hydrochloride | Hello Bio [hellobio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Selective α1B- and α1D-adrenoceptor antagonists suppress noradrenaline-induced activation, proliferation and ECM secretion of rat hepatic stellate cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Bisindolylmaleimide XI Hydrochloride: A Technical Guide to its Role in Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide XI hydrochloride (also known as Ro 32-0432) is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC).[1][2][3][4][5][6] As a member of the bisindolylmaleimide class of compounds, which are structurally related to staurosporine, it demonstrates significant selectivity for conventional PKC isoforms.[7] This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on key signal transduction pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of Protein Kinase C

This compound functions as an ATP-competitive inhibitor of PKC.[8] Its primary targets are the conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C. PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[3][6]

Quantitative Inhibition Data

The inhibitory activity of this compound against various kinases is summarized in the tables below.

Table 1: Inhibitory Activity (IC50) of this compound against PKC Isoforms

| Kinase Isoform | IC50 (nM) |

| PKCα | 9[1][2][3][4] |

| PKCβI | 28[1][2][3][4] |

| PKCβII | 31[1][4] |

| PKCγ | 37[1][4] |

| PKCε | 108[1][2][3][4] |

Table 2: Inhibitory Activity (IC50) of this compound against other Kinases

| Kinase | IC50 (µM) |

| GRK2 | 29[3] |

| GRK5 | 3.6[3] |

| GRK6 | 16[3] |

Impact on Signal Transduction Pathways

By inhibiting PKC, this compound modulates a variety of downstream signaling cascades.

The Protein Kinase C (PKC) Signaling Pathway

PKC isoforms are key nodes in signal transduction, activated by diacylglycerol (DAG) and, for conventional isoforms, calcium. Once activated, PKC phosphorylates a wide array of substrate proteins, leading to diverse cellular responses. This compound blocks these downstream events by preventing the initial phosphorylation step.

Caption: Inhibition of the PKC signaling pathway by Bisindolylmaleimide XI.

T-Cell Activation Pathway

PKC is essential for T-cell activation. Inhibition of PKC by this compound has been shown to prevent T-cell activation and proliferation, with IC50 values ranging from 30-150 nM.[2][3] This is achieved by blocking the signaling cascade that leads to the secretion of interleukin-2 (IL-2) and the expression of IL-2 receptors.[1]

Caption: Bisindolylmaleimide XI blocks T-cell activation by inhibiting PKCθ.

G-Protein Coupled Receptor Kinase (GRK) Pathway

This compound also inhibits several G-protein coupled receptor kinases (GRKs). GRKs play a critical role in the desensitization of G-protein coupled receptors (GPCRs), a process vital for terminating signal transduction. By inhibiting GRKs, Bisindolylmaleimide XI can modulate the signaling of numerous GPCRs.

Caption: Inhibition of GPCR desensitization by Bisindolylmaleimide XI via GRK.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Inhibition Assay

This protocol is a representative method for determining the IC50 of this compound against a specific PKC isoform.

Materials:

-

Purified recombinant human PKC isoform (e.g., PKCα)

-

This compound

-

PKC substrate peptide (e.g., Myelin Basic Protein or a specific peptide substrate)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 10 µg/mL diacylglycerol)

-

Kinase reaction stop solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a microcentrifuge tube, combine the assay buffer, the PKC substrate peptide, and the desired concentration of this compound or vehicle (DMSO) control.

-

Add the purified PKC enzyme to the mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 15 minutes at 30°C.

-

Stop the reaction by adding the kinase reaction stop solution.

-

Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

-

Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Wash once with acetone.

-

Place the dried P81 paper in a scintillation vial with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

T-Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on T-cell proliferation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies for T-cell stimulation

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the T-cells in a 96-well microplate at a density of 1 x 10⁵ cells per well in RPMI-1640 medium.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Stimulate the T-cells with PHA or anti-CD3/anti-CD28 antibodies. Include an unstimulated control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add MTT solution to each well and incubate for an additional 4 hours.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the stimulated vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a valuable research tool for investigating signal transduction pathways mediated by Protein Kinase C and, to a lesser extent, G-protein coupled receptor kinases. Its selectivity for conventional PKC isoforms makes it a more specific inhibitor than broader-spectrum kinase inhibitors like staurosporine. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. Further research into the effects of this compound may uncover novel therapeutic applications in areas such as immunology, cardiology, and oncology.

References

- 1. G protein-coupled receptor kinase 2 (GRK2) as a multifunctional signaling hub - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GRK2: multiple roles beyond G protein-coupled receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G protein-coupled receptor kinase 2 - Wikipedia [en.wikipedia.org]

- 5. Protein kinase C α is a central signaling node and therapeutic target for breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bosterbio.com [bosterbio.com]

- 7. PKC alpha - Wikipedia [en.wikipedia.org]

- 8. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

The Genesis of a Kinase Inhibitor Powerhouse: A Technical Guide to Bisindolylmaleimide Compounds

For Researchers, Scientists, and Drug Development Professionals

The journey of bisindolylmaleimide compounds from natural pigments to pivotal tools in cell biology and clinical therapeutics offers a compelling narrative of scientific discovery and medicinal chemistry innovation. This in-depth technical guide explores the history, discovery, and development of this crucial class of protein kinase inhibitors, providing detailed experimental insights and a comprehensive overview of their mechanism of action.

A Historical Overview: From Slime Molds to Clinical Trials

The story of bisindolylmaleimides begins in 1980, with the isolation of arcyriarubin A from the slime mold Arcyria denudate by Steglich and colleagues.[1][2] These vibrant red pigments were the first identified members of this chemical family. Initially characterized for their unique chemical structures, their profound biological activity as potent inhibitors of Protein Kinase C (PKC) soon came to light, sparking decades of research and development.[1][3]

The recognition of PKC as a critical node in cellular signal transduction and its implication in various diseases, including cancer and diabetic complications, propelled the development of synthetic bisindolylmaleimide derivatives.[4][5] A significant breakthrough came with the discovery that these compounds act as ATP-competitive inhibitors at the kinase domain of PKC.[6] This understanding paved the way for the rational design of more potent and selective inhibitors.

Key milestones in the development of bisindolylmaleimide compounds include:

-

1980: First isolation of a bisindolylmaleimide, arcyriarubin A, from a natural source.[2]

-

1990: Investigation of the synthetic bisindolylmaleimide GF109203X (BIM-I) as a selective PKC inhibitor.[1]

-

1995: Report on the synthesis of Ruboxistaurin (LY333531), a selective PKC-β inhibitor.[2]

-

2003: Detailed synthesis of Enzastaurin (LY317615), another potent PKC-β inhibitor.[7]

-

Late 1990s - Present: Extensive preclinical and clinical evaluation of various bisindolylmaleimide derivatives for the treatment of cancer and diabetic retinopathy.[8][9][10]

The Core Scaffold and Mechanism of Action

Bisindolylmaleimides are characterized by a central maleimide ring flanked by two indole moieties.[3] This structural motif mimics the purine ring of ATP, allowing these compounds to bind to the ATP-binding pocket of protein kinases.[11] By occupying this site, they prevent the phosphorylation of substrate proteins, thereby inhibiting the downstream signaling cascade.[2]

The primary targets of most bisindolylmaleimide compounds are the various isoforms of Protein Kinase C (PKC).[5] PKC is a family of serine/threonine kinases that play crucial roles in cell growth, differentiation, and apoptosis.[5] Dysregulation of PKC signaling is a hallmark of many diseases, making it an attractive therapeutic target.[4] The selectivity of different bisindolylmaleimide derivatives for specific PKC isoforms is determined by the substituents on the indole rings and the maleimide nitrogen.[1][3]

Quantitative Analysis of PKC Inhibition

The potency and selectivity of bisindolylmaleimide derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values. These parameters are crucial for comparing the efficacy of different compounds and for guiding drug development efforts.

| Compound Name (Alias) | PKCα | PKCβI | PKCβII | PKCγ | PKCε | PKCζ | Reference(s) |

| GF109203X (BIM-I) | 20 nM | 17 nM | 16 nM | 20 nM | - | - | [12] |

| Ro 31-8220 (BIM-IX) | 5 nM | 24 nM | 14 nM | 27 nM | 24 nM | - | |

| Enzastaurin (LY317615) | 39 nM | 6 nM | - | 83 nM | 110 nM | - | [11] |

| Ruboxistaurin (LY333531) | - | 4.7 nM | 4.7 nM | - | - | - | [2] |

| Gö 6976 | 2.3 nM | 6.2 nM | - | - | >10 µM | >10 µM | [6] |

| Table 1: IC50 values of selected Bisindolylmaleimide compounds against various PKC isoforms. |

| Compound Name (Alias) | Ki (PKC) | Reference(s) |

| GF109203X (BIM-I) | 14 nM | |

| Table 2: Inhibitor constant (Ki) for GF109203X against PKC. |

Key Experimental Protocols

The synthesis and evaluation of bisindolylmaleimide compounds involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments cited in the development of this compound class.

General Synthetic Workflow

The synthesis of a novel bisindolylmaleimide inhibitor and its subsequent biological evaluation typically follows a structured workflow.

Synthesis of Bisindolylmaleimide (General Procedure)

The following protocol is a generalized method based on the efficient synthesis reported by Faul and colleagues, which utilizes a condensation reaction.

Materials:

-

Indole-3-acetamide derivative

-

Methyl indolyl-3-glyoxylate derivative

-

Potassium tert-butoxide (KOBut) in Tetrahydrofuran (THF) (1.0 M solution)

-

Anhydrous THF

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl)

-

Water

-

Saturated aqueous sodium chloride (brine)

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a suspension of the indole-3-acetamide (1.0 eq) and methyl indolyl-3-glyoxylate (1.1 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a 1.0 M solution of KOBut in THF (3.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Quench the reaction by the careful addition of concentrated HCl.

-

Dilute the mixture with EtOAc and wash sequentially with water and brine.

-

Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired bisindolylmaleimide.

In Vitro Protein Kinase C Inhibition Assay

This protocol is based on the method described by Toullec et al. for determining the inhibitory activity of compounds against PKC.

Materials:

-

Purified PKC enzyme

-

Histone H1 (as substrate)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 100 µg/mL phosphatidylserine, 20 µg/mL diacylglycerol)

-

Bisindolylmaleimide compound (dissolved in DMSO)

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail

Procedure:

-

Prepare a reaction mixture containing the assay buffer, histone H1, and the bisindolylmaleimide compound at various concentrations.

-

Initiate the reaction by adding purified PKC enzyme and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for 10-15 minutes.

-

Stop the reaction by adding cold TCA to precipitate the proteins.

-

Collect the precipitate on a filter membrane and wash thoroughly to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity of the filter membrane using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to a control reaction without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Perspectives

Bisindolylmaleimide compounds have evolved from being curiosities of the natural world to indispensable tools in chemical biology and promising therapeutic agents. Their journey underscores the power of natural product discovery coupled with rational drug design. While challenges such as achieving complete isoform selectivity and overcoming drug resistance remain, the bisindolylmaleimide scaffold continues to be a fertile ground for the development of novel kinase inhibitors. Future research will likely focus on exploring new chemical space around this privileged scaffold, identifying novel kinase targets, and leveraging these compounds in combination therapies to address complex diseases. The legacy of the bisindolylmaleimides is a testament to the enduring impact of fundamental research on human health.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]

- 6. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The protein kinase C inhibitor bisindolyl maleimide 2 binds with reversed orientations to different conformations of protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

Bisindolylmaleimide XI Hydrochloride: A Technical Guide to Studying PKC Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses. The complexity and isoform-specific functions of PKC make it a critical target for pharmacological intervention and basic research. Bisindolylmaleimide XI hydrochloride (also known as Ro 32-0432) is a potent and selective, cell-permeable inhibitor of Protein Kinase C.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in studying PKC signaling.

Mechanism of Action

This compound is an ATP-competitive inhibitor of PKC.[2] It exhibits selectivity for conventional PKC isoforms (cPKCs), which are dependent on calcium and diacylglycerol (DAG) for activation.[3][4][5] Its inhibitory activity is most potent against PKCα, followed by other conventional and novel PKC isoforms.[1][2]

Data Presentation

Inhibitory Activity of Bisindolylmaleimide XI (Ro 32-0432)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various protein kinases. This data highlights its selectivity profile.

| Kinase | IC50 (nM) | Species | Notes |

| PKCα | 9 | Rat | Exhibits the highest potency against PKCα.[1][2] |

| PKCβI | 28 | Rat | Potent inhibition of this conventional PKC isoform.[1][2] |

| PKCβII | 31 | Rat | Similar potency to PKCβI.[1] |

| PKCγ | 37 | Rat | Effective inhibition of another conventional PKC isoform.[1] |

| PKCε | 108 | Rat | Displays lower potency against this novel PKC isoform compared to conventional ones.[1][2] |

| Other Kinases | At a concentration of 500 nM, Ro-32-0432 substantially inhibited (>50%) only 13 other kinases in a panel of 300.[2] |

Experimental Protocols

In Vitro PKC Kinase Assay

This protocol is adapted from methodologies used for similar bisindolylmaleimide compounds and is suitable for determining the direct inhibitory effect of Bisindolylmaleimide XI on PKC activity.

Materials:

-

Recombinant active PKC isozymes (e.g., PKCα, PKCβ)

-

This compound (Ro 32-0432)

-

PKC substrate (e.g., Myelin Basic Protein (MBP), MARCKS)[6][7]

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP or unlabeled ATP for non-radioactive methods

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation

-

P81 phosphocellulose paper or other suitable separation method

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, PS/DAG vesicles, and the PKC substrate.

-

Add varying concentrations of this compound to the reaction mixture and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding the recombinant PKC enzyme and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 10-20 minutes.

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound to determine the IC50 value.

Western Blot Analysis of PKC Substrate Phosphorylation

This protocol allows for the assessment of PKC activity in a cellular context by measuring the phosphorylation of a known PKC substrate, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate).[3][4]

Materials:

-

Cell line of interest (e.g., cardiomyocytes, T-cells)

-

This compound (Ro 32-0432)

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibody against phospho-MARCKS (e.g., Ser152/156)

-

Primary antibody against total MARCKS (for loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.[8]

-

Stimulate the cells with a PKC activator like PMA for a short period (e.g., 30 minutes) to induce PKC activation and substrate phosphorylation.[8]

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total MARCKS to ensure equal protein loading.

T-Cell Proliferation Assay

Bisindolylmaleimide XI has been shown to prevent T-cell activation and proliferation.[9] This assay measures the inhibitory effect of the compound on T-cell proliferation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a T-cell line

-

This compound (Ro 32-0432)

-

T-cell stimulants (e.g., Phytohaemagglutinin (PHA), anti-CD3/anti-CD28 antibodies)

-

Cell proliferation dye (e.g., CFSE) or [³H]-thymidine

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS

-

Flow cytometer or scintillation counter

Procedure (using CFSE):

-

Isolate PBMCs or prepare the T-cell line.

-

Label the cells with CFSE according to the manufacturer's protocol.

-

Plate the CFSE-labeled cells in a 96-well plate.

-

Add varying concentrations of this compound to the wells.

-

Stimulate the cells with PHA or anti-CD3/anti-CD28 antibodies.

-

Incubate the cells for 3-5 days.

-

Harvest the cells and analyze the CFSE fluorescence by flow cytometry. A decrease in CFSE intensity indicates cell division.

-

Quantify the percentage of proliferating cells in the presence and absence of the inhibitor.

Mandatory Visualizations

PKC Signaling Pathway

Caption: Simplified PKC signaling pathway highlighting upstream activators and downstream effects.

Experimental Workflow for Studying PKC Inhibition

Caption: A typical experimental workflow for characterizing a PKC inhibitor.

References

- 1. Ro 32-0432 hydrochloride | Protein Kinase C | Tocris Bioscience [tocris.com]

- 2. portlandpress.com [portlandpress.com]

- 3. oncotarget.com [oncotarget.com]

- 4. Effect of PKC inhibitor on experimental autoimmune myocarditis in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

- 8. Pharmacologic- and gene therapeutic-based inhibition of PKCα/β enhances cardiac contractility and attenuates heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ro 32-0432, a selective and orally active inhibitor of protein kinase C prevents T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cell Permeability of Bisindolylmaleimide XI Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bisindolylmaleimide XI hydrochloride is a member of the bisindolylmaleimide class of compounds, which are structurally related to the microbial alkaloid staurosporine.[3][4] It is a potent, ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms, demonstrating selectivity for conventional PKC isoforms (cPKC) such as PKCα, PKCβI, PKCβII, and PKCγ over atypical PKC isoforms.[2][5] The compound's designation as "cell-permeable" indicates its ability to cross the lipid bilayer of cell membranes to engage with its intracellular targets.[5][6] Furthermore, its demonstrated oral bioavailability in animal models highlights its capacity for intestinal absorption, a key characteristic for orally administered drugs.[1][2]

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Synonyms | Ro 32-0432, BIM XI | [5] |

| Molecular Formula | C₂₈H₂₉ClN₄O₂ | |

| Molecular Weight | 489.0 g/mol | [5] |

| Solubility | Soluble in DMSO and Methanol | [5] |

| Purity | >98% |

Quantitative Data on Biological Activity